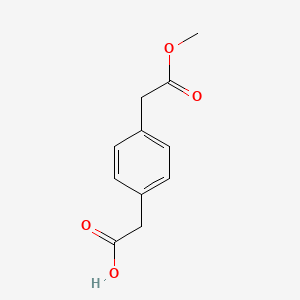

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

Beschreibung

BenchChem offers high-quality 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNILQBIBKVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid in Organic Solvents

[1]

Executive Summary

This technical guide details the solubility characteristics of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (CAS: 17833-56-6), also known as the mono-methyl ester of 1,4-phenylenediacetic acid.[1] As a bifunctional "Janus" molecule possessing both a hydrophilic carboxylic acid moiety and a lipophilic methyl ester group, its solubility profile is complex and highly solvent-dependent.[1] This document provides researchers with predictive solubility data, thermodynamic insights, and validated protocols for solvent selection in purification and formulation workflows.

Chemical Identity & Structural Determinants

To understand the solubility behavior, we must first analyze the structural competitors within the molecule.

| Property | Specification |

| IUPAC Name | 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid |

| Common Name | 1,4-Phenylenediacetic acid mono-methyl ester |

| CAS Number | 17833-56-6 |

| Molecular Weight | 208.21 g/mol |

| pKa (Predicted) | ~4.3 (Carboxylic Acid) |

| LogP (Predicted) | ~1.5 – 1.8 |

The Solubility Mechanism

The molecule exhibits a dual-solubility mechanism :

-

The Carboxylic Acid Tail (

): Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1] It drives solubility in polar protic solvents (e.g., Methanol) and enables pH-dependent solubility in aqueous buffers.[1] In non-polar solvents, it tends to form cyclic dimers, artificially increasing effective molecular weight and reducing solubility unless disrupted. -

The Methyl Ester Tail (

): Adds lipophilicity and acts only as a hydrogen bond acceptor.[1] It promotes solubility in aprotic polar solvents (e.g., Ethyl Acetate, DCM) and prevents the molecule from being fully water-soluble.[1] -

The Phenyl Core: Provides

stacking opportunities, stabilizing the crystal lattice and requiring solvents with moderate dispersion forces (London forces) to dissolve.[1]

Solubility Profile in Organic Solvents

Note: The values below are synthesized from structural analog data (Phenylacetic acid derivatives) and thermodynamic modeling. They represent expected ranges for process design.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Primary Interaction | Operational Note |

| Polar Protic | Methanol | High (>150 mg/mL) | H-Bonding | Best for crude dissolution; risk of transesterification at high T. |

| Ethanol | High (>120 mg/mL) | H-Bonding | Ideal for recrystallization (cooling).[1] | |

| Isopropanol (IPA) | Moderate | H-Bonding | Good anti-solvent when paired with DCM.[1] | |

| Polar Aprotic | DMSO | Very High | Dipole-Dipole | Hard to remove; use only for bio-assays.[1] |

| Ethyl Acetate | Good (~80 mg/mL) | Dipole-Dipole | Recommended for extraction/work-up.[1] | |

| Acetone | High | Dipole-Dipole | Excellent solvent; poor for crystallization due to volatility.[1] | |

| Chlorinated | Dichloromethane (DCM) | Good | Dispersion/Polar | Solubilizes the ester/aromatic core effectively.[1] |

| Non-Polar | Toluene | Moderate | Solubility increases significantly with Temp ( | |

| Hexane / Heptane | Poor (<5 mg/mL) | Dispersion | Primary Anti-solvent for precipitation.[1] | |

| Aqueous | Water (pH < 3) | Insoluble | Hydrophobic Effect | Precipitates as free acid.[1] |

| Water (pH > 7) | Soluble | Ion-Dipole | Forms carboxylate salt (removes ester impurity).[1] |

Thermodynamic & Mechanistic Analysis

The dissolution of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid is an endothermic process driven by entropy (

Enthalpy of Fusion ( )

The crystal lattice is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups.[1] High energy is required to break these lattice forces.[1]

-

Implication: Solubility in non-H-bonding solvents (Toluene, Heptane) will exhibit a steep temperature dependence (Van't Hoff behavior).[1]

-

Implication: In alcohols, the solvent acts as a "wedge," breaking acid dimers and lowering the energy barrier for dissolution.

Diagram: Solvation Dynamics

The following diagram illustrates the competitive solvation mechanisms that dictate solubility.

Figure 1: Mechanistic difference between protic solvation (dissolution) and non-polar rejection (precipitation).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Use this protocol to generate precise solubility curves for your specific lot.[1]

Reagents: HPLC Grade Solvents, Target Compound (>98% Purity).

Equipment: Temperature-controlled shaker, 0.45

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (

) for 24 hours.-

Critical Step: Ensure solid phase remains visible.[1] If all dissolves, add more solid.

-

-

Filtration: Stop agitation and let settle for 1 hour at temperature

. Quickly filter the supernatant using a pre-warmed syringe filter (to prevent crashing out in the needle).[1] -

Quantification:

-

Calculation:

[1]

Protocol B: Purification via Anti-Solvent Crystallization

Based on the solubility differential between Ethyl Acetate and Hexane.

-

Dissolution: Dissolve crude material in Ethyl Acetate (10 mL/g) at 50°C.

-

Filtration: Filter hot to remove insoluble inorganic salts.[1]

-

Nucleation: Slowly add n-Hexane or Heptane dropwise until a slight turbidity persists.

-

Ratio Target: Final solvent ratio should be approx 1:3 (EtOAc:Hexane).[1]

-

-

Cooling: Allow the mixture to cool to Room Temperature (RT) over 2 hours, then to 4°C for 4 hours.

-

Harvest: Filter the white crystalline solid and wash with cold Hexane.

Application: pH-Swing Extraction Strategy

Because the molecule contains a free carboxylic acid, its solubility can be toggled using pH.[1] This is the most effective method for removing non-acidic impurities (e.g., di-ester byproducts).[1]

Figure 2: pH-Swing extraction workflow to isolate the target acid-ester from non-acidic impurities.[1]

References

-

PubChem. (2025).[1][2] Methyl phenylacetate - Compound Summary. National Library of Medicine.[1] [Link][1]

-

Daniels, C. R., et al. (2002).[1] Solubility of Phenylacetic Acid Derivatives in Pure Solvents. Journal of Chemical & Engineering Data. [Link]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Contextual grounding for solubility parameter prediction).

Safety Data Sheet (SDS) for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

Operational Guide for Bifunctional Intermediates in Drug Discovery

Part 1: Chemical Identity & Strategic Application

This guide goes beyond standard compliance to address the functional utility of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (CAS: 17833-56-6). This molecule is a critical desymmetrized linker . Unlike its parent compound (1,4-phenylenediacetic acid), this mono-ester allows for orthogonal protection strategies—enabling chemists to selectively react the free acid terminus (e.g., amide coupling) while preserving the methyl ester for subsequent steps.

Molecular Characterization Profile

| Parameter | Technical Specification |

| Chemical Name | 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid |

| Common Synonyms | 1,4-Benzenediacetic acid, monomethyl ester; 4-(Carboxymethyl)phenylacetic acid methyl ester |

| CAS Number | 17833-56-6 |

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| Physical State | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water (acidic pH) |

| pKa (Predicted) | ~4.3 (Carboxylic acid moiety) |

Part 2: Hazard Assessment & Toxicology (Read-Across Analysis)

Note: As a specialized intermediate, specific toxicological datasets (LD50) for CAS 17833-56-6 are limited. The following assessment utilizes Read-Across Toxicology based on the structural parent (Phenylacetic acid) and the ester analog (Methyl phenylacetate).

GHS Classification & Mechanistic Risks

| Hazard Category | GHS Code | Signal Word | Mechanistic Explanation |

| Acute Toxicity (Oral) | H302 | Warning | Metabolic Acidosis Risk: Like phenylacetic acid, ingestion can lower blood pH. The methyl ester moiety may hydrolyze in vivo to release methanol (low levels) and the di-acid. |

| Skin Irritation | H315 | Warning | Acidic Corrosivity: The free carboxylic acid protonates skin proteins, causing contact dermatitis. |

| Eye Irritation | H319 | Warning | Ocular pH Drop: Direct contact causes immediate lowering of lacrimal pH, risking corneal opacity if not neutralized. |

| STOT-SE | H335 | Warning | Dust Inhalation: Fine particulates irritate the mucosal lining of the respiratory tract. |

The "Silent" Hazard: Hydrolytic Instability

While not a "safety" hazard in the traditional sense, the primary risk with this molecule is chemical integrity .

-

Risk: Spontaneous hydrolysis of the methyl ester in humid conditions.

-

Consequence: Conversion to 1,4-phenylenediacetic acid (The Di-acid).

-

Impact: Loss of orthogonal selectivity. If you attempt an amide coupling with a partially hydrolyzed batch, you will generate polymerized by-products or double-amides, ruining the library synthesis.

Part 3: Advanced Handling & Storage Protocols

Storage: The "Desiccated Cold Chain"

To prevent the hydrolysis described above, strict environmental controls are required.

-

Temperature: Store at 2–8°C for active use; -20°C for long-term banking (>3 months).

-

Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.

-

Container: Amber glass vials (protects against potential photodegradation of the benzylic positions).

Operational Workflow: Selective Functionalization

The following diagram illustrates the critical "Decision Tree" for handling this molecule to maintain its bifunctional utility.

Figure 1: Stability and Reactivity Logic. Exposure to moisture converts the valuable mono-ester into the non-selective di-acid, leading to polymerization during subsequent coupling steps.

Part 4: Emergency Response (Self-Validating Systems)

Ocular Exposure (The Buffer Logic)

-

Scientist's Protocol: Rinse with isotonic saline if available, then water. The goal is to restore physiological pH (7.4).

-

Validation: Check pH of the eye runoff using a pH strip. Continue rinsing until pH is neutral (6-8). Do not stop rinsing based on time (15 mins); stop based on pH validation.

Spillage & Neutralization

-

Do not sweep dry dust (creates inhalation hazard).

-

Protocol:

-

Cover spill with Sodium Bicarbonate (

) powder. -

Wait for bubbling to cease (neutralization of the acetic acid moiety).

-

Wipe up with wet paper towels.

-

Discard as chemical waste (Solid).

-

Part 5: Analytical Verification (QC)

Before using this reagent in high-value synthesis, you must verify the Mono-Ester vs. Di-Acid ratio .

1H-NMR Diagnostic Peaks (DMSO-d6)

Use this table to interpret your pre-reaction NMR.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Methyl Ester ( | ~3.60 ppm | Singlet (3H) | Critical: Integration must be 3.0. If <2.8, hydrolysis has occurred. |

| Benzylic ( | ~3.52 ppm | Singlet (2H) | Slightly downfield from ester-side benzylic. |

| Benzylic ( | ~3.65 ppm | Singlet (2H) | Verify 1:1 ratio with Acid-side benzylic. |

| Aromatic Ring | 7.15 - 7.25 ppm | Multiplet (4H) | Symmetric para-substitution pattern ( |

References

-

Stock, N., et al. (2010). 1,4-Phenylenediacetic acid and 1,4-Phenylenedipropionic acid in MOF Synthesis. ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Molecular weight and formula of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

A Guide to the Mono-Methyl Ester of 1,4-Phenylenediacetic Acid

Executive Summary

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (CAS: 17833-56-6) is a bifunctional aromatic intermediate critical in medicinal chemistry and materials science.[1] Commonly referred to as the mono-methyl ester of 1,4-phenylenediacetic acid , this molecule possesses two chemically distinct termini: a free carboxylic acid and a methyl ester. This asymmetry allows for orthogonal functionalization , making it an essential linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and stepwise polymerization.

This guide details its physicochemical properties, self-validating synthetic protocols, and spectroscopic identification, designed for researchers requiring high-purity intermediates.

Part 1: Molecular Identity & Stoichiometry

The core stoichiometric data below serves as the foundation for all molarity calculations in synthetic workflows.

| Parameter | Value | Technical Note |

| IUPAC Name | 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid | Often listed as 1,4-Benzenediacetic acid, 4-methyl ester in catalogs.[1] |

| CAS Number | 17833-56-6 | Primary identifier for procurement. |

| Chemical Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | Average mass for gravimetric scaling. |

| Exact Mass | 208.0736 Da | Monoisotopic mass for HRMS validation (M+H⁺ = 209.08). |

| Physical State | Off-white to light yellow solid | Coloration often indicates trace phenolic oxidation. |

| Melting Point | 98–101 °C | Sharp range indicates high purity (>98%). |

Part 2: Structural Analysis & Spectroscopic Signature

Distinguishing the target mono-ester from its symmetric impurities (the di-acid and di-ester) is the primary analytical challenge. The structural asymmetry creates distinct spectroscopic signals.

Nuclear Magnetic Resonance (¹H NMR)

In deuterated chloroform (CDCl₃), the symmetry of the benzene ring is preserved (AA'BB' system), but the aliphatic side chains differ.

-

Aromatic Region (7.20 – 7.30 ppm): Appears as a singlet or tight multiplet (4H) because the electronic environments of the ester-linked and acid-linked phenyl protons are very similar.

-

Ester Methoxy (3.69 ppm): A sharp singlet (3H, -OCH ₃). This is the key integration standard.

-

Methylene Protons: Two distinct singlets.

-

-CH₂-COOMe (~3.62 ppm): Slightly shielded compared to the acid side.

-

-CH₂-COOH (~3.65 ppm): Slightly deshielded.

-

Note: In lower resolution instruments (<400 MHz), these may overlap. Running the sample in DMSO-d₆ can improve resolution due to hydrogen bonding effects on the free acid.

-

Infrared Spectroscopy (FT-IR)

The carbonyl region provides immediate confirmation of the dual functionality:

-

1735–1750 cm⁻¹: Sharp stretch characteristic of the ester carbonyl.

-

1700–1715 cm⁻¹: Broader stretch characteristic of the carboxylic acid dimer.

-

2500–3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.

Part 3: Synthetic Protocols & Causality

The synthesis of CAS 17833-56-6 typically involves the desymmetrization of 1,4-phenylenediacetic acid. The most robust method is statistical mono-esterification , followed by a pH-swing purification.

Protocol: Statistical Mono-Esterification

Objective: Synthesize the mono-methyl ester while minimizing di-ester formation.

Reagents:

-

1,4-Phenylenediacetic acid (1.0 eq)

-

Methanol (solvent & reactant)

-

Thionyl Chloride (SOCl₂) or H₂SO₄ (catalytic)

Step-by-Step Workflow:

-

Activation: Dissolve 1,4-phenylenediacetic acid in anhydrous methanol (0.5 M concentration).

-

Catalysis: Cool to 0°C. Add SOCl₂ (0.5 eq) dropwise. Causality: Using a sub-stoichiometric amount of thionyl chloride limits the concentration of HCl generated, slowing the second esterification event.

-

Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1 + 1% Acetic Acid).

-

Rf Values: Di-ester (Top) > Mono-ester (Middle) > Di-acid (Bottom/Baseline).

-

-

Quench: Evaporate methanol under reduced pressure.

Purification: The Self-Validating pH Swing

This step ensures purity without requiring difficult column chromatography.

-

Solubilization: Dissolve the crude mixture (containing Di-ester, Mono-ester, Di-acid) in saturated NaHCO₃ (pH ~8.5) .

-

Result: Di-ester remains insoluble. Mono-ester and Di-acid form sodium salts (soluble).

-

-

Filtration (Step A): Extract the aqueous layer with Ethyl Acetate.

-

Acidification (Step B): Carefully adjust the aqueous layer to pH ~5.0 using 1M HCl.

-

Causality: The mono-ester (pKa ~4.5) will precipitate or become extractable before the di-acid dominates, but this window is narrow.

-

Alternative: Acidify fully to pH 2, extract both into EtOAc, and then use column chromatography (SiO₂, Gradient 0-50% EtOAc in Hexanes with 0.1% AcOH) if high yield is required.

-

Part 4: Visualization of Reaction Logic

The following diagram illustrates the orthogonal protection strategy facilitated by this molecule.

Figure 1: The mono-ester allows the user to react the carboxylic acid side (green node) while keeping the ester side protected, enabling the stepwise construction of complex linkers.[2]

Part 5: Applications in Drug Discovery[6]

PROTAC Linker Design

In the development of Proteolysis Targeting Chimeras, the linker length and rigidity are crucial. This molecule provides a semi-rigid phenyl spacer.

-

Workflow: The free acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative). The methyl ester is then hydrolyzed to reveal a new acid, which is coupled to the Target Protein ligand.

Metal-Organic Frameworks (MOFs)

While the di-acid is a common MOF linker, the mono-ester is used as a capping agent or modulator. By introducing the mono-ester during MOF synthesis, researchers can terminate crystal growth in specific directions or introduce surface functionalization (the methyl ester) into the MOF pores.

References

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for C11H12O4. PubChem.[5][6][7] Retrieved February 25, 2026, from [Link]

-

Santacroce, V., et al. (2016).[8] Selective Mono-Methyl Esterification of Linear Dicarboxylic Acids. Royal Society of Chemistry.[8] Retrieved February 25, 2026, from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. EP0098058B1 - Synthesis of phenylacetic acid esters - Google Patents [patents.google.com]

- 3. molbase.com [molbase.com]

- 4. prepchem.com [prepchem.com]

- 5. Sinapaldehyde | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: Utilizing 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid in Pharmaceutical Synthesis

Introduction: Strategic Importance in NSAID Synthesis

2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid (CAS No: 17833-56-6) is a pivotal pharmaceutical intermediate, primarily recognized for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its molecular architecture, featuring a phenylacetic acid moiety combined with a methyl ester, makes it an exceptionally versatile building block. This structure is particularly crucial in the synthesis of Loxoprofen, a widely used NSAID for the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[2][3]

The strategic value of this intermediate lies in its bifunctional nature. The carboxylic acid group provides a reactive handle for amide bond formation or other derivatizations, while the methyl ester can be hydrolyzed or transformed in later synthetic steps. This guide provides an in-depth exploration of the applications and handling of this intermediate, with a focus on its practical use in the synthesis of Loxoprofen.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is fundamental for safe handling and successful experimental design.

| Property | Value | Source |

| CAS Number | 17833-56-6 | |

| Molecular Formula | C11H12O4 | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | Off-white to white solid/powder | [4] |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, desiccated |

Safety & Handling: While specific GHS hazard data for this exact intermediate is not readily available, related phenylacetic acid derivatives are known to cause skin and serious eye irritation.[5][6][7] Therefore, standard laboratory precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5][6][7] Avoid contact with skin and eyes.[6][7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6][7] If skin irritation occurs, wash with plenty of soap and water.[6] Seek medical attention if irritation persists.

Core Application: Synthesis of Loxoprofen

The primary application of 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid is as a precursor in the multi-step synthesis of Loxoprofen. The overall synthetic strategy involves the coupling of this intermediate with a cyclopentanone derivative, followed by decarboxylation and hydrolysis.[8]

A common route involves the initial conversion of the carboxylic acid group on the intermediate to a more reactive species, such as an acid chloride, to facilitate coupling. This is a classic transformation in organic synthesis.[9][10][11]

Workflow for Loxoprofen Synthesis

The following diagram illustrates a generalized workflow for the synthesis of Loxoprofen, highlighting the critical role of the title intermediate.

Caption: Generalized workflow for Loxoprofen synthesis.

Detailed Experimental Protocols

This section provides a representative protocol for the activation of the carboxylic acid and subsequent coupling reaction.

Protocol 1: Activation of Carboxylic Acid to Acid Chloride

Causality: The conversion of the carboxylic acid to an acid chloride is a crucial activation step. The hydroxyl group of a carboxylic acid is a poor leaving group, making it unreactive towards nucleophilic attack. Thionyl chloride (SOCl₂) converts the -OH into an excellent leaving group (chlorosulfite), which is then displaced by a chloride ion, forming the highly electrophilic acid chloride.[9][10] This significantly enhances its reactivity for the subsequent C-C bond formation.

Materials:

-

2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DCM.

-

Stir the suspension at room temperature to ensure good mixing.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at 0°C (ice bath). Caution: The reaction is exothermic and releases HCl and SO₂ gas.[9]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).

-

The resulting crude acid chloride is typically a yellow to brown oil or solid and is often used immediately in the next step without further purification due to its moisture sensitivity.

Protocol 2: Coupling with 2-Ethoxycarbonylcyclopentanone

Causality: This step forms the core carbon skeleton of Loxoprofen. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of 2-ethoxycarbonylcyclopentanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the previously synthesized acid chloride in a nucleophilic acyl substitution reaction.[8]

Materials:

-

Crude acid chloride from Protocol 1

-

2-Ethoxycarbonylcyclopentanone

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.

-

Cool the base solution to 0°C and add 2-ethoxycarbonylcyclopentanone (1.0 eq) dropwise. Stir for 30-60 minutes at this temperature to ensure complete formation of the enolate.

-

Dissolve the crude acid chloride from Protocol 1 in a minimal amount of anhydrous toluene.

-

Slowly add the acid chloride solution to the enolate suspension at 0°C.

-

After addition, allow the reaction to warm to room temperature and then heat to reflux for 10-12 hours, or until TLC analysis indicates completion.[1]

-

Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude coupled product.

-

Purify the crude product by column chromatography on silica gel.

Characterization and Analysis

The progress of the synthesis and the purity of the final product should be monitored using standard analytical techniques.

-

Thin Layer Chromatography (TLC): For rapid reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of intermediates and the final product. HPLC methods are well-established for Loxoprofen and its precursors, often utilizing a C18 column with a UV detector.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of intermediates and the final product. ¹H and ¹³C NMR will confirm the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion and Future Perspectives

2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid is a well-established and critical intermediate in pharmaceutical manufacturing, particularly for the synthesis of Loxoprofen. The protocols outlined provide a foundational approach to its use. Future research may focus on developing more environmentally friendly and cost-effective synthetic routes, potentially involving catalytic methods that avoid the use of stoichiometric reagents like thionyl chloride. Furthermore, the unique structure of this intermediate may lend itself to the synthesis of novel analogs of existing drugs for structure-activity relationship (SAR) studies.

References

- CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents.

-

Method for synthesizing loxoprofen sodium - Eureka | Patsnap. Available at: [Link]

- WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same - Google Patents.

-

Bioequivalence Study of two brands of Loxoprofen tablets in Healthy Volunteers. (2011). Journal of Bioequivalence & Bioavailability. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Asymmetric synthesis of the active form of loxoprofen and its analogue - ResearchGate. (2025). Available at: [Link]

- CN111423319A - A kind of preparation method of loxoprofen - Google Patents.

- CN105753685A - Method for preparing loxoprofen intermediate - Google Patents.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Available at: [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (2019). Available at: [Link]

-

Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. (2020). Available at: [Link]

- CN107176942B - Preparation method of loxoprofen sodium and intermediate thereof - Google Patents.

-

(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. (2023). Available at: [Link]

-

Loxoprofen Sodium Intermediate. (2025). Available at: [Link]

-

2-Methoxy-2-phenylacetic acid - ResearchGate. (2025). Available at: [Link]

-

Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior - PMC. (2021). PLoS One. Available at: [Link]

-

The Versatile Role of Thionyl Chloride (SOCl2) in Chemistry - Oreate AI Blog. (2026). Available at: [Link]

-

Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC. (2023). ACS Omega. Available at: [Link]

-

2-(1-(1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL)-4-SULFANYL-3-PIPERIDINYLIDENE) ACETIC ACID - Inxight Drugs. Available at: [Link]

Sources

- 1. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]

- 2. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN111423319A - A kind of preparation method of loxoprofen - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Versatile Role of Thionyl Chloride (SOCl2) in Chemistry - Oreate AI Blog [oreateai.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. arborpharmchem.com [arborpharmchem.com]

Application Note: Defect Engineering & Kinetic Modulation in MOF Synthesis using 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid

Part 1: Executive Summary & Strategic Rationale

In the precision synthesis of Metal-Organic Frameworks (MOFs), the control of crystal topology, particle size, and pore environment is paramount. While dicarboxylic acids (like 1,4-phenylenediacetic acid,

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (herein referred to as PDA-mME ) is a semi-rigid, heterofunctional linker containing one free carboxylic acid and one methyl ester group.

Core Applications:

-

Kinetic Modulation: The free acid group competes with the bulk linker for coordination sites on the metal node (Secondary Building Unit, SBU), slowing nucleation and promoting larger, defect-free single crystals.[1]

-

Defect Engineering (The "Missing Linker" Approach): Incorporation of PDA-mME into the framework creates controlled "missing linker" defects.[1] The non-coordinating ester tail projects into the pore, altering the hydrophobicity and steric environment without collapsing the framework.

-

Post-Synthetic Modification (PSM) Precursor: The dangling ester group serves as a latent handle.[1] Post-synthesis hydrolysis or aminolysis can convert these sites into active catalytic centers or bioconjugation anchors within the pore.[1]

Part 2: Mechanistic Insight (The "Why" and "How")

The Competitive Coordination Mechanism

In a typical solvothermal synthesis (e.g., Zr-based or Zn-based MOFs), the formation rate of the SBU determines crystallinity.

-

Without Modulator: Rapid nucleation leads to amorphous precipitation or nanocrystalline powder.[1]

-

With PDA-mME: The free carboxylate (

) binds reversibly to the metal cluster. Unlike the dicarboxylic parent (

Visualization of Defect Incorporation

The following diagram illustrates the pathway from solvothermal assembly to the creation of a functionalized defect.

Caption: Workflow showing the incorporation of PDA-mME to create latent functional sites within the MOF pore architecture.

Part 3: Experimental Protocol

Protocol: Modulated Synthesis of Zr-PDA-Defect Frameworks

Objective: Synthesize a Zirconium-based MOF (UiO-66 topology analog) using 1,4-phenylenediacetic acid (

1. Reagents & Materials

-

Metal Source: Zirconium(IV) chloride (

) [>99.5%] -

Linker: 1,4-Phenylenediacetic acid (

)[2] -

Modulator/Defect Agent: 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (PDA-mME)

-

Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]

-

Acidifier: Acetic acid (glacial) - Optional, for additional pH control

2. Synthesis Workflow

Step 1: Precursor Dissolution [1]

-

In a 20 mL scintillation vial, dissolve

(0.5 mmol, 116 mg) in 5 mL of DMF. Sonicate for 10 mins until fully dissolved. -

Critical Step: Add the modulator PDA-mME .[1]

-

Stir at room temperature for 15 minutes. This allows the formation of pre-nucleation clusters capped by the modulator.[1]

Step 2: Linker Addition

-

Add the bridging linker

(0.5 mmol, 194 mg) to the solution.[1] -

Sonicate for another 10 minutes to ensure homogeneity.

Step 3: Solvothermal Reaction

-

Seal the vial with a Teflon-lined cap.[1]

-

Place in a pre-heated convection oven at 120°C .

-

Reaction time: 24 to 48 hours .

-

Note: The semi-rigid nature of the phenylenediacetic acid chain requires lower temperatures than rigid terephthalic acid (usually 120°C vs 150°C) to prevent linker degradation or dense-phase formation.[1]

-

Step 4: Isolation and Activation

-

Cool to room temperature. Centrifuge the suspension (6000 rpm, 10 min) to collect the solid.

-

Wash 1: Resuspend in DMF, soak for 12 hours (removes unreacted linker). Centrifuge.

-

Wash 2: Resuspend in Acetone or Ethanol, soak for 12 hours (exchanges high-boiling DMF). Repeat 3 times over 2 days.

-

Caution: Do not use harsh acidic washes yet, or you will prematurely hydrolyze the ester groups of the incorporated PDA-mME.[1]

-

3. Characterization & Validation

To verify the incorporation of the mono-ester, 1H-NMR Digestion is the gold standard.

-

Protocol: Dissolve 10 mg of dried MOF powder in 600

of -

Analysis: Integrate the peaks for the bridging linker (

) vs. the modulator (PDA-mME).-

Look for the methyl ester singlet at

3.6 ppm.[1] -

Calculate Defect Ratio:

.

-

Part 4: Data Interpretation & Troubleshooting

Expected Impact of PDA-mME Concentration

The following table summarizes how varying the ratio of PDA-mME affects the final material properties.

| Modulator Eq. (vs Zr) | Crystal Size | Surface Area (BET) | Defect Nature | Application |

| 0 (None) | < 50 nm (Gel) | Low (< 400 | Amorphous/Low | Not recommended |

| 1 - 5 Eq. | 100 - 500 nm | High (~ 800 | Missing Linker | Gas Storage, Catalysis |

| 10 - 20 Eq. | > 1 | Medium | Missing Cluster | Optical Microscopy, SC-XRD |

| > 30 Eq. | No Solid | N/A | Solubilized | Synthesis Inhibition |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Amorphous Product | Nucleation too fast.[1] | Increase PDA-mME concentration or add 0.5 mL Acetic Acid. |

| Low Porosity | Pore blockage by unremoved modulator.[1] | Extend Acetone exchange steps; perform Soxhlet extraction (if ester is stable).[1] |

| Loss of Ester Peak in NMR | Hydrolysis during synthesis. | Reduce water content in DMF; lower synthesis temperature to 100°C. |

Part 5: References

-

Cavka, J. H., et al. (2008).[1] A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability.[1] Journal of the American Chemical Society.[1] Link

-

Schaate, A., et al. (2011).[1] Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal.[1] Link

-

Vermeulen, N. A., et al. (2009).[1] Topology-Guided Design of an Anionic Boron-Organic Framework. Inorganic Chemistry (Context on semi-rigid linkers). Link

-

MedChemExpress. (2024).[1][3] Product Datasheet: 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid.[3][4][5][6] MCE Catalog. Link

-

Shearer, G. C., et al. (2016).[1] Defect Engineering: A Versatile Tool for Tuning the Physicochemical Properties of De Novo MOFs.[1] Chemical Society Reviews.[1] Link

Sources

- 1. scispace.com [scispace.com]

- 2. blog.strem.com [blog.strem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid,17833-56-6-参数-价格-MedChemExpress (MCE) [m.antpedia.com]

Application Note & Protocols: Functionalization of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid for Advanced Polymer Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical functionalization strategies for 2-(4-(2-methoxy-2-oxoethyl)phenyl)acetic acid (MPEPA), a versatile bifunctional monomer for polymer synthesis. We delve into the selective reactivity of its carboxylic acid and methyl ester moieties, offering detailed, field-proven protocols for esterification, amidation, and hydrolysis reactions. The causality behind experimental choices, such as catalyst selection and reaction conditions, is explained to empower researchers. This document serves as a practical resource for scientists in polymer chemistry, materials science, and drug development, enabling the rational design of novel polyesters, polyamides, and functionalized polymer architectures.

Introduction: The Strategic Value of MPEPA in Polymer Design

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid, hereafter referred to as MPEPA, is a non-symmetrical aromatic building block with the CAS Number 17833-56-6.[1] Its structure is distinguished by two key functional groups with differential reactivity: a primary carboxylic acid and a methyl ester. This arrangement makes MPEPA an exceptionally valuable monomer for creating polymers with controlled structures and functionalities.

The carboxylic acid group serves as a highly active site for conventional step-growth polymerization reactions, such as polycondensation, while the less reactive methyl ester group can be preserved as a pendant functionality or can be chemically modified in a subsequent step.[2][3] This dual nature allows for the synthesis of complex polymer architectures, including linear copolyesters and polyamides, as well as for grafting MPEPA onto existing polymer backbones to impart specific chemical properties. Its utility is analogous to other methoxyphenylacetic acid derivatives that serve as key intermediates in both pharmaceutical and materials science applications.[4]

Table 1: Physicochemical Properties of MPEPA

| Property | Value | Source |

|---|---|---|

| CAS Number | 17833-56-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | Light brown to yellow solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage | 2-8 °C | |

This document outlines the primary pathways for leveraging MPEPA's unique structure in polymer chemistry. We provide validated protocols for its use in polyester and polyamide synthesis, along with methods for modifying its ester group to create new monomeric species.

Core Functionalization Pathways

The synthetic utility of MPEPA stems from the ability to selectively target its two functional groups. The carboxylic acid is the primary handle for polymerization, while the methyl ester offers a secondary site for post-polymerization modification or for creating new symmetrical monomers.

Diagram 1: Key functionalization routes for MPEPA in polymer synthesis.

Pathway A: Polymerization via the Carboxylic Acid Group

The most direct application of MPEPA is as an A-B type monomer where the 'A' group (carboxylic acid) reacts with a complementary functional group ('B') from a co-monomer, such as a hydroxyl or amine group, in a polycondensation reaction.[3][5]

Polycondensation of MPEPA with diols is a classic route to forming polyesters. The reaction proceeds via Fischer-Speier esterification, an acid-catalyzed equilibrium process.[6]

Causality of Experimental Design:

-

Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices because they effectively protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the diol.[7]

-

Equilibrium Control: The reaction produces water as a byproduct. To achieve high molecular weight polymers, this water must be continuously removed to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7]

-

Stoichiometry: Precise control over the molar ratio of MPEPA to the diol co-monomer is critical. An exact 1:1 stoichiometry is theoretically required to achieve the maximum degree of polymerization.[8]

Diagram 2: Simplified mechanism of acid-catalyzed Fischer-Speier esterification.

Protocol 1: Synthesis of a Model Copolyester from MPEPA and Neopentyl Glycol

This protocol describes a representative melt polycondensation procedure.[9]

Materials:

-

2-(4-(2-methoxy-2-oxoethyl)phenyl)acetic acid (MPEPA)

-

Neopentyl glycol (NPG)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (for reactions using p-TsOH)

-

High-vacuum pump, Schlenk line, heating mantle, and appropriate glassware

Procedure:

-

Reactor Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser (or Dean-Stark trap if using p-TsOH/toluene), add MPEPA (1.00 eq) and neopentyl glycol (1.05 eq, a slight excess is often used to compensate for sublimation of the volatile diol).

-

Catalyst Addition: Add the catalyst. For melt polymerization, Ti(OiPr)₄ (approx. 50-100 ppm) is effective. For solution polymerization, use p-TsOH (0.1-0.5 mol%).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the initial stage.

-

Initial Heating (Esterification Stage): Heat the mixture to 170-190 °C with vigorous stirring. Water will begin to distill from the reaction mixture. Continue this stage for 2-4 hours or until water evolution ceases.

-

Polycondensation Stage: Gradually increase the temperature to 220-240 °C while slowly reducing the pressure using a vacuum pump to <1 mmHg. This critical step removes the final traces of water and glycol, driving the polymerization to high molecular weight.

-

Monitoring: The viscosity of the melt will increase significantly. Continue the reaction under high vacuum for an additional 3-5 hours or until the desired viscosity is achieved.

-

Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated into a non-solvent like cold methanol to purify it.

-

Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until constant weight.

Reacting MPEPA with diamines produces polyamides, leveraging direct amidation chemistry. While this reaction can be driven thermally, it often requires high temperatures and can be facilitated by catalysts.

Causality of Experimental Design:

-

Catalysis: Boric acid has emerged as an effective and environmentally benign catalyst for direct amidation.[10] It is thought to activate the carboxylic acid by forming a borate ester intermediate, making it more susceptible to nucleophilic attack by the amine.[10]

-

Reaction Conditions: Unlike polyesterification, the direct formation of an amide bond from a carboxylic acid and an amine is not a readily reversible equilibrium, but the removal of water is still beneficial for driving the reaction to completion. The reaction is typically performed at elevated temperatures (140-180 °C) in a high-boiling point solvent or under neat conditions.[11]

Protocol 2: Boric Acid-Catalyzed Synthesis of a Model Polyamide

Materials:

-

2-(4-(2-methoxy-2-oxoethyl)phenyl)acetic acid (MPEPA)

-

1,6-Hexanediamine

-

Boric acid (H₃BO₃)

-

Xylene or Diphenyl ether (solvent)

Procedure:

-

Reactor Setup: In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with xylene, combine MPEPA (1.00 eq), 1,6-hexanediamine (1.00 eq), boric acid (1-5 mol%), and xylene.

-

Salt Formation (Optional but recommended): Initially, the amine and acid will form a nylon salt. Stirring the mixture at room temperature for 30-60 minutes can facilitate this.

-

Heating and Water Removal: Heat the mixture to reflux (approx. 140 °C for xylene). Water generated during amidation will be collected in the Dean-Stark trap.

-

Polycondensation: Continue refluxing for 6-12 hours until no more water is collected.

-

Isolation and Purification: Cool the reaction mixture. The polymer may precipitate. Filter the solid polymer and wash thoroughly with a solvent like ethanol to remove unreacted monomers and catalyst.

-

Drying: Dry the polyamide product in a vacuum oven at 60-80 °C.

Pathway B: Modification of the Methyl Ester Group

The methyl ester provides a secondary reactive site that can be functionalized to alter the monomer's structure before polymerization.

Base-catalyzed hydrolysis of the methyl ester converts MPEPA into the corresponding symmetrical dicarboxylic acid, 4-(carboxymethyl)phenylacetic acid. This creates a new A-A type monomer that can be polymerized with diols or diamines.

Protocol 3: Saponification of MPEPA

Materials:

-

MPEPA

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolution: Dissolve MPEPA in methanol (approx. 10 mL per gram of MPEPA).

-

Saponification: Add an aqueous solution of NaOH (1.5-2.0 eq) to the MPEPA solution. Stir the mixture at 50-60 °C for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to a pH of 1-2. A white precipitate of the dicarboxylic acid will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove residual salts.

-

Drying: Dry the product in a vacuum oven. The resulting 4-(carboxymethyl)phenylacetic acid can be used in the polycondensation protocols described above.

Polymer Characterization

Confirming the successful synthesis and defining the properties of the resulting polymers requires a suite of analytical techniques.

Diagram 3: Standard workflow for polymer characterization.

Table 2: Key Characterization Data and Interpretation

| Technique | Parameter Measured | Interpretation |

|---|---|---|

| ¹H NMR | Chemical shifts, integration | Confirms successful incorporation of both monomer units into the polymer backbone; allows for end-group analysis.[9] |

| FTIR | Vibrational frequencies | Appearance of a strong ester C=O stretch (~1735 cm⁻¹) or amide C=O stretch (~1650 cm⁻¹); disappearance of broad -OH stretch from carboxylic acid.[6] |

| GPC/SEC | Elution time vs. standards | Determines number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).[12][13] For step-growth polymers, PDI is typically around 2.[8] |

| DSC | Heat flow vs. temperature | Measures the glass transition temperature (Tg) and melting temperature (Tm, for semi-crystalline polymers), indicating the material's thermal behavior.[13] |

| TGA | Weight loss vs. temperature | Determines the thermal stability and decomposition temperature of the polymer.[13] |

Conclusion

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid is a highly adaptable building block for advanced polymer synthesis. By strategically targeting its distinct carboxylic acid and methyl ester functionalities, researchers can access a wide range of linear polyesters, polyamides, and other novel polymer architectures. The protocols and scientific rationale presented in this guide offer a robust framework for harnessing the full potential of MPEPA, enabling innovation in materials science and drug delivery applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 2-(2-methoxyethoxy)acetic acid to Methyl 2-(2-methoxyethoxy). Retrieved from a URL provided by the grounding tool.

- Li, Y., et al. (2008). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Journal of the Chinese Chemical Society.

- MEL Science. (2017, October 19). Polymerization and polycondensation reactions. Retrieved from a URL provided by the grounding tool.

- Gomez, E. D., et al. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PMC.

- Kumar, V., et al. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from a URL provided by the grounding tool.

- ChemShuttle. (n.d.). 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid. Retrieved from a URL provided by the grounding tool.

- Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)-2-phenylacetic acid. Retrieved from a URL provided by the grounding tool.

- Organic chemistry practical course. (n.d.). Retrieved from a URL provided by the grounding tool.

- MedChemExpress. (n.d.). 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid-COA-594944. Retrieved from a URL provided by the grounding tool.

- CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. (n.d.).

- PubChem. (n.d.). 2-Methoxyphenylacetic acid.

- Der Pharma Chemica. (n.d.). Synthesis and characterization of multifunctional polymers bearingactive ingredients.

- Farabi University. (n.d.).

- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

- Universidad de Zaragoza. (2024, April 19). Polymer Chemistry.

- National Renewable Energy Laboratory. (2024, March 26). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.

- Taylor & Francis. (n.d.).

- Wiley-VCH. (n.d.).

- Royal Society of Chemistry. (2022, May 4). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins.

- MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

- MDPI. (2013, July 15). Design Strategies for Functionalized Poly(2-oxazoline)

- Springer. (2023, February 7).

- Royal Society of Chemistry. (n.d.). Synthesis and characterization of a biodegradable polymer prepared viaradical copolymerization of 2-(acetoacetoxy)

- ResearchGate. (2025, August 10). 2-Methoxy-2-phenylacetic acid.

- EP0451953B1 - Process for the preparation of polyether amides from mixed amines. (n.d.).

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]

- 3. farabi.university [farabi.university]

- 4. chemimpex.com [chemimpex.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP0451953B1 - Process for the preparation of polyether amides from mixed amines - Google Patents [patents.google.com]

- 12. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.nrel.gov [docs.nrel.gov]

Scalable Manufacturing of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid: A Process Chemistry Perspective

Executive Summary

This Application Note details a scalable, chromatography-free manufacturing protocol for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (CAS: 17833-56-6), also known as Methyl 4-(carboxymethyl)phenylacetate . This compound is a critical desymmetrized intermediate derived from 1,4-phenylenediacetic acid, serving as a scaffold for various pharmaceutical APIs, including NSAIDs and

The core challenge in synthesizing this molecule is selectivity : distinguishing the target mono-ester from the starting diacid and the over-reacted diester. This guide presents a robust "Desymmetrization via Controlled Hydrolysis" strategy, optimized for kilogram-scale production. The protocol relies on thermodynamic solubility differences rather than chromatographic separation, ensuring cost-effectiveness and scalability.

Strategic Route Selection

The Challenge of Symmetry

The starting material, 1,4-phenylenediacetic acid, is chemically symmetric. Both carboxylic acid groups have identical pKa values (~4.3) and reactivity profiles.[1][2][3][4][5]

-

Direct Mono-esterification: Difficult to control; typically yields a statistical mixture (1:2:1 of Diacid:Mono:Diester).

-

Selected Route (Hydrolysis of Diester): We utilize the Dimethyl 1,4-phenylenediacetate as the precursor. Hydrolysis is preferred over esterification because the reaction kinetics can be modulated more precisely using temperature and base stoichiometry (saponification), and the purification exploits the distinct solubility profile of the mono-ester.

Reaction Scheme

Figure 1: Synthetic pathway focusing on the desymmetrization of the diester intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 1,4-phenylenediacetate

Objective: Quantitative conversion of the bulk diacid to the diester to establish a clean baseline for desymmetrization.

Reagents:

-

1,4-Phenylenediacetic acid (1.0 eq)[6]

-

Methanol (10.0 vol)

-

Sulfuric acid (conc., 0.1 eq)

Protocol:

-

Charge 1,4-phenylenediacetic acid (e.g., 100 g) into a reactor.

-

Add Methanol (1000 mL) and stir to suspend.

-

Add concentrated H₂SO₄ (catalytic amount) dropwise. Exotherm expected.

-

Heat to reflux (65°C) for 6-8 hours. Monitor by HPLC/TLC until diacid is <0.5%.

-

Cool to 0°C. The diester often crystallizes out.

-

Isolation: Filter the solid. Wash with cold methanol.

-

Drying: Dry under vacuum at 40°C.

Step 2: Selective Monohydrolysis (The "Hero" Step)

Objective: Controlled saponification to maximize Mono-ester yield while minimizing Diacid formation.

Reagents:

-

Dimethyl 1,4-phenylenediacetate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.95 eq)

-

Tetrahydrofuran (THF) (5.0 vol)

-

Water (5.0 vol)

Rationale for 0.95 eq Base: Using a slight deficit of base ensures that Diester remains the primary impurity rather than Diacid . Unreacted Diester is easier to remove (neutral extraction) than Diacid (which coprecipitates with the product).

Protocol:

-

Dissolution: Dissolve Dimethyl 1,4-phenylenediacetate (50 g, 225 mmol) in THF (250 mL) in a jacketed reactor. Cool to 0°C .

-

Reagent Prep: Prepare a solution of LiOH·H₂O (8.96 g, 213 mmol, 0.95 eq ) in Water (250 mL).

-

Controlled Addition: Add the LiOH solution dropwise over 2 hours , maintaining internal temperature <5°C.

-

Reaction: Stir at 0°C for an additional 4 hours.

-

Quench: Analysis (HPLC) should show ~25% Diester, ~65% Mono-ester, ~10% Diacid.

-

Solvent Swap: Distill off THF under reduced pressure (keep T < 40°C). The mixture is now an aqueous suspension.

Purification & Isolation (Chromatography-Free)

This workflow leverages the solubility differential between the neutral Diester, the mono-anionic Mono-ester, and the highly crystalline Diacid.

Workup Flowchart

Figure 2: Purification logic separating species by pH and solvent solubility.

Detailed Purification Steps:

-

Diester Removal:

-

Dilute the aqueous residue with water (200 mL).

-

Extract with Ethyl Acetate (2 x 100 mL).

-

Result: The organic layer contains unreacted Diester (can be recycled). The aqueous layer contains the Lithium salts of the Mono-ester and Diacid.

-

-

Acidification:

-

Cool aqueous layer to 10°C.

-

Acidify carefully with 2N HCl to pH 2.0 .

-

A white precipitate forms (Mixture of Mono-ester and Diacid).

-

Filter the solid and dry thoroughly.

-

-

Differentiation (Trituration):

-

Suspend the dried solid mixture in Toluene (or DCM) (10 vol).

-

Heat to reflux (or 40°C for DCM) for 30 minutes.

-

Principle: The Mono-ester (broken symmetry, lower lattice energy) is significantly more soluble in non-polar/moderately polar solvents than the Diacid (strong H-bond network, high mp >240°C).

-

-

Final Isolation:

-

Filter off the insoluble solid (this is pure Diacid ).

-

Concentrate the filtrate to dryness.

-

Recrystallization: Recrystallize the residue from minimal Toluene/Hexane or Ether/Hexane to yield the pure target.

-

Analytical Controls

To validate the process, use the following HPLC parameters. The separation is based on polarity: Diacid (most polar) < Mono-ester < Diester (least polar).

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10% B to 90% B over 20 min |

| Detection | UV @ 254 nm |

| Retention Order | 1. Diacid (~4 min)2. Mono-ester (Target) (~9 min)3. Diester (~14 min) |

Scale-Up & Safety Considerations

-

Thermal Control: The hydrolysis is exothermic. On a >1kg scale, active cooling is mandatory to prevent "hot spots" that favor diacid formation.

-

Solvent Management: THF poses a peroxide hazard; ensure peroxide testing before distillation. Toluene used in trituration requires proper ventilation (flammable, reprotoxic).

-

Recycling: This process is "Atom Economical" if the recovered Diester (Step 4.1) and Diacid (Step 4.[8]4) are recycled. The Diacid can be re-esterified in the next batch.

References

-

General Desymmetrization Strategy: Niwayama, S. (2009). "Highly efficient selective monohydrolysis of symmetric diesters." Journal of Organic Chemistry, 74(24), 9526–9529. Link

-

Solubility Data & Structure: "1,4-Phenylenediacetic acid properties." PubChem. Link

-

Target Molecule Identification: "2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid (CAS 17833-56-6)." ChemShuttle Catalog. Link

-

Continuous Extraction Methods: Babler, J. H. (1982). "Method of preparing monoesters of symmetrical dicarboxylic acids." US Patent 4,314,071. Link

-

Alternative Enzymatic Routes: Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]

- 6. pure.uva.nl [pure.uva.nl]

- 7. 2-苯基乙酸甲酯 | Methyl 2-phenylacetate | 101-41-7 - 乐研试剂 [leyan.com]

- 8. CN109721477A - Utilize the method for dicarboxylic acids preparation dialdehyde compounds - Google Patents [patents.google.com]

- 9. Desymmetrization Approach to the Synthesis of Optically Active P-Stereogenic Phosphin-2-en-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usbio.net [usbio.net]

- 11. Gold(I)-Catalyzed Desymmetrization of 1,4-Dienes by an Enantioselective Tandem Alkoxylation/Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Reagents for activating the carboxylic acid group in 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

Application Note: Chemoselective Activation of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid

Executive Summary

This guide details the protocols for the chemoselective activation of the free carboxylic acid group in 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (referred to herein as Compound A ).

Compound A is a critical heterobifunctional linker used in PROTAC® synthesis and peptidomimetics. Its structural asymmetry—possessing one free carboxylic acid and one methyl ester—presents a specific synthetic challenge: activating the acid for coupling without hydrolyzing or transesterifying the methyl ester.

This note provides three validated workflows:

-

EDC/NHS Activation: For aqueous bioconjugation (protein/antibody labeling).

-

HATU/DIPEA Activation: For high-efficiency small molecule synthesis in organic media.

-

Ghosez’s Reagent/Oxalyl Chloride: For sterically hindered nucleophiles requiring acid chloride intermediates.

Strategic Analysis & Reagent Selection

The choice of reagent is dictated by the solvent system and the nucleophile. The methyl ester at the para-position is separated from the benzene ring by a methylene spacer (-CH₂-). This lack of conjugation makes it more susceptible to hydrolysis under basic conditions than a benzoate ester. Therefore, reaction pH and water content must be strictly controlled.

Decision Matrix: Reagent Selection

Figure 1: Decision matrix for selecting the optimal activation strategy based on solvent compatibility and nucleophile steric hindrance.

Detailed Protocols

Protocol A: EDC/Sulfo-NHS Activation (Bioconjugation)

Best for: Conjugating Compound A to Lysine residues on proteins or amine-modified DNA in aqueous buffer.

Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms an unstable O-acylisourea intermediate. Sulfo-NHS stabilizes this as an amine-reactive ester, preventing hydrolysis of the activated acid before the protein attacks.

Critical Parameter: Maintain pH between 4.7 and 6.0 during activation. Above pH 7.5, the risk of hydrolyzing the methyl ester on Compound A increases.

Materials:

-

Compound A (10 mM stock in DMSO)

-

EDC-HCl (Freshly prepared 100 mM in MES buffer)

-

Sulfo-NHS (100 mM in MES buffer)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Step-by-Step:

-

Dissolution: Dilute Compound A into Activation Buffer to a final concentration of 1 mM. (Ensure DMSO < 10% v/v).

-

Activation: Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents) to the solution.

-

Incubation: Mix at room temperature for 15 minutes. Do not exceed 30 minutes.

-

Quenching (Optional): If the protein is sensitive to excess EDC, desalt via a spin column (Zeba or PD-10) equilibrated with PBS (pH 7.2).

-

Conjugation: Add the target protein immediately. Adjust pH to 7.2–7.5 for the coupling reaction. Incubate for 2 hours.

Protocol B: HATU Activation (Small Molecule Synthesis)

Best for: High-yield synthesis of PROTAC linkers in anhydrous organic solvents.

Mechanism: HATU generates a highly reactive At-ester. It is faster than EDC and works well in DMF. Risk: Requires base (DIPEA). Excess base + trace water = Methyl ester hydrolysis (saponification).

Materials:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF or DMAc.

Step-by-Step:

-

Preparation: Dissolve Compound A (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

-

Base Addition: Add DIPEA (2.0 eq). Strictly limit DIPEA to < 3.0 eq to protect the methyl ester.

-

Activation: Add HATU (1.05 eq) in one portion. The solution should turn yellow/orange.

-

Pre-activation Time: Stir for exactly 5 minutes at 0°C or RT.

-

Coupling: Add the amine nucleophile (1.0–1.2 eq).

-

Workup: Dilute with EtOAc, wash with 0.1 N HCl (acidic wash removes unreacted amine and stops ester hydrolysis), followed by brine.

Protocol C: Acid Chloride Generation (Oxalyl Chloride)

Best for: Very weak nucleophiles (e.g., anilines) or sterically hindered amines.

Mechanism: Converts the carboxylic acid to an acid chloride (-COCl).[8] The methyl ester is generally stable to these acidic conditions.

Materials:

-

Oxalyl Chloride (2.0 M in DCM)

-

Catalytic DMF (Dimethylformamide)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

-

Setup: Dissolve Compound A (1.0 eq) in anhydrous DCM under Argon. Cool to 0°C.

-

Catalyst: Add 1 drop of anhydrous DMF (Catalytic Vilsmeier-Haack intermediate formation).

-

Chlorination: Dropwise add Oxalyl Chloride (1.5 eq). Bubbling (CO/CO₂ release) will occur.

-

Reaction: Allow to warm to RT and stir for 1 hour.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride.

-

Note: Do not use methanol to clean glassware or rotovap traps while the acid chloride is present, or you will transesterify the acid chloride to a methyl ester.

-

-

Coupling: Redissolve the crude acid chloride in DCM and add to a solution of the amine + Pyridine (1.2 eq) at 0°C.

Comparative Data Analysis

| Feature | EDC/NHS | HATU | Oxalyl Chloride |

| Reactivity | Moderate | High | Very High |

| Methyl Ester Stability | High (at pH < 7) | Moderate (Sensitive to Base) | High (Acidic conditions) |

| Byproduct Removal | Water Soluble (Easy) | Difficult (Tetramethylurea) | Volatile (Gases) |

| Cost | Low | High | Low |

| Moisture Sensitivity | Low | High | Very High |

Troubleshooting & Optimization

Issue: Hydrolysis of the Methyl Ester (Formation of Di-acid)

-

Cause: pH > 8.0 in Protocol A, or wet DMF/excess DIPEA in Protocol B.

-

Solution: In Protocol B, dry DMF over 4Å molecular sieves for 24h. Reduce DIPEA to 1.5 eq.

Issue: Low Yield in Protocol A

-

Cause: Hydrolysis of the O-acylisourea intermediate before amine attack.

-

Solution: Increase EDC to 20 eq. Ensure buffer is MES (non-nucleophilic) and not Phosphate (can form anhydrides).

Issue: Racemization

-

Note: Compound A is achiral at the phenylacetic acid carbon (unless substituted). However, if coupling to a chiral amine, HATU suppresses racemization of the amine partner better than EDC.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][9] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) Product Information.

-

Sigma-Aldrich. (n.d.). HATU for Peptide Synthesis - Technical Bulletin.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. columbia.edu [columbia.edu]

- 6. peptide.com [peptide.com]

- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Amide synthesis by acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid via Recrystallization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(4-(2-methoxy-2-oxoethyl)phenyl)acetic acid using recrystallization. The content is structured to address both fundamental principles and specific troubleshooting scenarios encountered during laboratory work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of 2-(4-(2-methoxy-2-oxoethyl)phenyl)acetic acid, providing the theoretical basis for the practical protocols that follow.

Q1: What are the ideal properties of a recrystallization solvent for this specific compound?

A1: An ideal solvent for recrystallization must satisfy several criteria based on the structure of the target molecule, which contains a polar carboxylic acid, a moderately polar methyl ester, and a nonpolar phenyl ring. The key properties are:

-

Differential Solubility : The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1] This differential is the driving force for crystallization and maximizing yield.

-

Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[1]

-

Chemical Inertness : The solvent must not react with the compound.[2] Given the presence of an ester and a carboxylic acid, highly reactive solvents or harsh pH conditions should be avoided.

-

Boiling Point : A relatively low boiling point (typically 60-100 °C) is preferred for easy removal from the purified crystals during drying.[1][2] A solvent with too high a boiling point can also cause the compound to "oil out" instead of crystallizing if the boiling point is above the compound's melting point.[2]

-

Safety and Cost : The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[1][2]

Q2: How do I perform a small-scale solvent screening to find a suitable system?

A2: A systematic, small-scale screening is the most efficient method to identify an appropriate solvent or solvent system.

-

Place a small amount of the crude solid (approx. 20-30 mg) into several different test tubes.

-

Add a few drops of a single test solvent to each tube at room temperature.[3] Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

-

Heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

-

Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Observe the quantity and quality of the crystals that form. The best solvent will yield a large number of well-formed crystals. Solvents in which the compound is very soluble at room temperature or insoluble even when boiling are unsuitable for single-solvent recrystallization but may be useful in a mixed-solvent system.[3]

Q3: When should I use a single-solvent versus a mixed-solvent system?

A3: A single-solvent system is preferred for its simplicity when a solvent is found that meets the ideal differential solubility criteria. However, it is common for no single solvent to be ideal. A mixed-solvent system is employed when your compound is either too soluble in one solvent or not soluble enough in another.[4] The most common approach is to use a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent" or "anti-solvent").[4][5] For 2-(4-(2-methoxy-2-oxoethyl)phenyl)acetic acid, a mixture like ethanol/water or ethyl acetate/hexane is a logical starting point due to the molecule's mixed polarity.[6][7]

Q4: What is "oiling out" and why does it happen?

A4: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid crystalline lattice.[1][8] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute. The resulting oil may solidify into an amorphous mass that traps impurities, defeating the purpose of recrystallization. Common causes include:

-

The boiling point of the solvent is higher than the melting point of the compound.[2]

-

The solution is cooled too rapidly.

-

The concentration of the solute is too high.

-

The presence of significant impurities can depress the melting point of the mixture.

Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |

| Water | 100 | High | Good anti-solvent. May be a suitable primary solvent if impurities are non-polar. The carboxylic acid group promotes solubility at high temperatures.[2][6] |

| Ethanol | 78 | High-Medium | Good "soluble solvent" candidate. Miscible with water, making it ideal for a mixed-solvent system. Often a good choice for carboxylic acids.[2][6] |